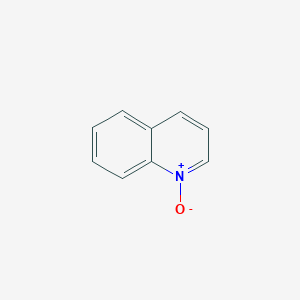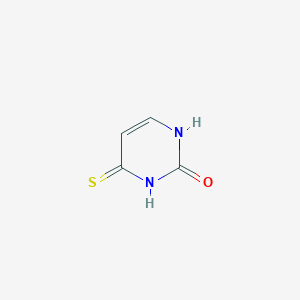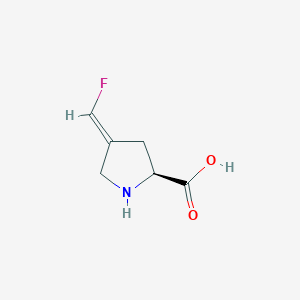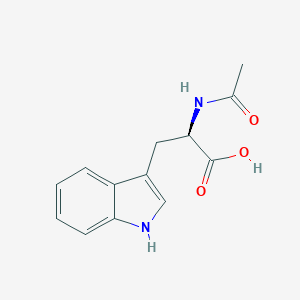
N-Acetyl-D-tryptophan
概要
説明
N-Acetyl-D-tryptophan is the N-acetyl derivative of D-tryptophan. It is a D-tryptophan derivative and a N-acetyl-D-amino acid . It is a conjugate acid of a N-acetyl-D-tryptophanate and an enantiomer of a N-acetyl-L-tryptophan . It is a metabolite found in or produced by Saccharomyces cerevisiae .
Synthesis Analysis
The biosynthesis and metabolism of N-Acylated aromatic amino acids, including N-Acetyl-D-tryptophan, have been studied . The first step in this pathway is tryptophan degradation, initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase, or tryptophan 2,3-dioxygenase .Molecular Structure Analysis
The molecular formula of N-Acetyl-D-tryptophan is C13H14N2O3 . The IUPAC name is (2R)-2-acetamido-3-(1H-indol-3-yl)propanoic acid . The InChI and SMILES strings provide more detailed structural information .Chemical Reactions Analysis
N-Acetyl-D-tryptophan has been identified as an inhibitor of mitochondrial cytochrome c release, making it a potential neuroprotective agent . It has been shown to be neuroprotective in NSC-34 motor neuron-like cells and/or primary motor neurons .Physical And Chemical Properties Analysis
The molecular weight of N-Acetyl-D-tryptophan is 246.26 g/mol . The physical state of N-Acetyl-DL-tryptophan is a powder, and its color ranges from white to light yellow . The melting point is 195°C (dec.) .科学的研究の応用
Stabilization of Protein Solutions
N-Acetyl-D-tryptophan is used to stabilize protein solutions against thermal and oxidative stress. It helps in preventing protein molecules from oxidative degradation by scavenging oxygen, thus providing oxidative protection for labile tryptophan residues in monoclonal antibodies .
Biopharmaceutical Production
This compound is produced via chemical synthesis using the standard amino acid, tryptophan. It can be used in downstream applications of biopharmaceutical production as a transfer agent or stabilizer .
Antioxidant in Therapeutic Formulations
It has been identified as a potentially superior antioxidant to tryptophan due to its lower oxidation potential and produces less peroxide upon light exposure. This makes it a valuable component in therapeutic antibody formulations to mitigate oxidation .
Serotonin and Melatonin Synthesis
In the pathway of serotonin and melatonin synthesis, N-Acetyl-D-tryptophan acts as an intermediate. It is involved in the conversion process where 5-HTP is converted to serotonin, which is then acetylated and methylated to produce melatonin .
作用機序
Target of Action
N-Acetyl-D-Tryptophan primarily targets the kynurenine, 5-hydroxytryptamine, and indole pathways . It also interacts with neurokinin-1 receptor (NK-1R) . The compound’s primary targets play crucial roles in various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Mode of Action
N-Acetyl-D-Tryptophan interacts with its targets through various types of interactions, such as π–cation or hydrogen bonds . It has been suggested that N-Acetyl-D-Tryptophan may act directly on neurons . In the vestibular nuclei, N-Acetyl-D-Tryptophan has been shown to restore membrane potential in hyperpolarized/depolarized vestibular neurons following unilateral labyrinthectomy in guinea pigs .
Biochemical Pathways
N-Acetyl-D-Tryptophan is involved in the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways are responsible for the degradation of more than 95% of tryptophan into multiple bioactive compounds . The key regulatory enzymes in these pathways, such as indoleamine-2,3-dioxygenase, tryptophan-2,3-dioxygenase, kynurenine-3-monooxygenase, and tryptophan hydroxylase, can be targeted for treating several diseases .
Pharmacokinetics
It’s known that the compound is an enzyme that catalyzes the chemical reaction between acetyl-coa and d-tryptophan to produce coa and n-acetyl-d-tryptophan .
Result of Action
N-Acetyl-D-Tryptophan has been shown to have neuroprotective effects in NSC-34 motor neuron-like cells and/or primary motor neurons . It inhibits the secretion of Substance P and IL-1b, effectively inhibiting the release of cytochrome c/Smac/AIF from mitochondria into the cytoplasm and activation of apoptotic pathways .
Action Environment
The action of N-Acetyl-D-Tryptophan can be influenced by environmental factors. For instance, the gut microbiome can regulate the production of host tryptophan metabolites and can use dietary or recycled tryptophan to generate bioactive metabolites
Safety and Hazards
特性
IUPAC Name |
(2R)-2-acetamido-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTHIGRZJZPRDV-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018144 | |
| Record name | N-Acetyl-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47193737 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-Acetyl-D-tryptophan | |
CAS RN |
2280-01-5 | |
| Record name | N-Acetyl-D-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-D-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-D-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

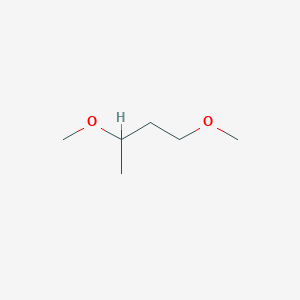

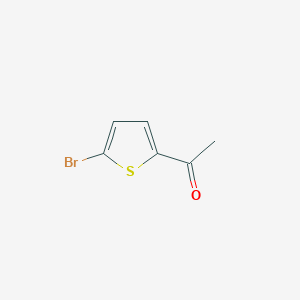
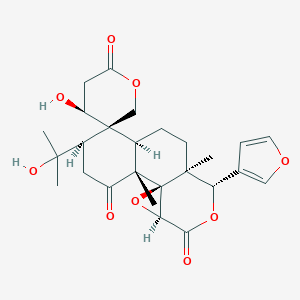
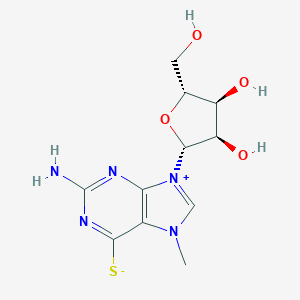
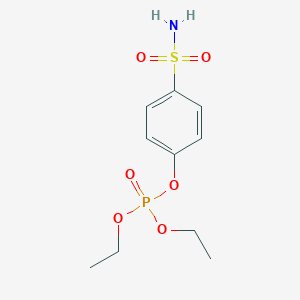
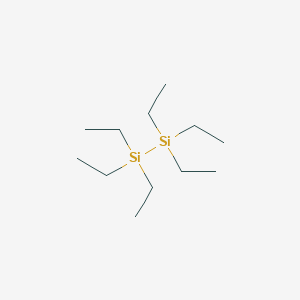

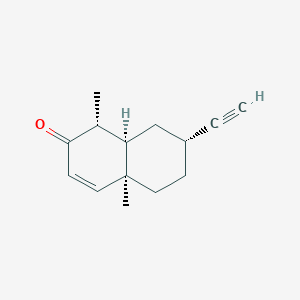
![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B160181.png)
